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Compound of Interest

Compound Name: N-(3-aminophenyl)sulfamide

Cat. No.: B115461

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(3-aminophenyl)sulfamide, also known as N-(3-Aminophenyl)sulfuric diamide,
is an organic compound featuring both a sulfonamide and an aromatic amine functional group.
[1][2] Its structure makes it a potential building block in medicinal chemistry and materials
science. Accurate and comprehensive characterization is crucial for ensuring its purity, identity,
and stability, which are critical parameters in research and drug development. These
application notes provide detailed protocols for the characterization of N-(3-
aminophenyl)sulfamide using a suite of standard analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of N-(3-aminophenyl)sulfamide is
presented below. This data is essential for sample handling, preparation, and interpretation of
analytical results.
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Property Value Reference

N-(3-Aminophenyl)sulfuric

Alternate Name o [1]
diamide

Molecular Formula CeHoN302S [1][2]

Molecular Weight 187.22 g/mol [11[2]
White to off-white crystalline

Appearance [3]
powder

Melting Point 90-92 °C (for parent sulfamide)  [3]

Application Note 1: Chromatographic Purity
Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the
purity of N-(3-aminophenyl)sulfamide and quantifying any related impurities. A reverse-phase
method is typically suitable for this class of compounds.

Experimental Protocol: RP-HPLC

This protocol provides a starting point for the development of a robust purity testing method.

 Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array
(PDA) detector.

e Sample Preparation:

[¢]

Accurately weigh approximately 10 mg of N-(3-aminophenyl)sulfamide.

o

Dissolve in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) to a final concentration of
0.5 mg/mL.

o

Sonicate briefly if necessary to ensure complete dissolution.

o

Filter the solution through a 0.45 pum syringe filter before injection.
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o Chromatographic Conditions: The following conditions are typical for sulfonamide analysis
and can be optimized as needed.[4][5]

Parameter Recommended Setting
Column C18, 4.6 x 250 mm, 5 um
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile

Start at 10% B, ramp to 90% B over 20 min,

Gradient Program hold for 5 min, return to 10% B and equilibrate
for 5 min.

Flow Rate 1.0 mL/min

Column Temperature 25°C

Detection Wavelength 254 nm or 265 nm

Injection Volume 10 pL

e Data Analysis:
o Integrate all peaks in the chromatogram.
o Calculate the area percentage of the main peak to determine the purity of the sample.

o lIdentify and quantify any impurities against a reference standard if available.

Visualization: HPLC Analysis Workflow
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Caption: Workflow for HPLC purity analysis of N-(3-aminophenyl)sulfamide.

Application Note 2: Structural Elucidation by
Spectroscopy

Spectroscopic techniques are essential for confirming the chemical structure and identity of N-
(3-aminophenyl)sulfamide.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol:
o Sample Preparation (KBr Pellet):

o Grind a small amount (1-2 mg) of N-(3-aminophenyl)sulfamide with approximately 100-
200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
uniform powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
o Data Acquisition:
o Acquire a background spectrum of the empty sample compartment.

o Place the KBR pellet in the sample holder and acquire the sample spectrum over a range
of 4000-400 cm~1.

Expected Characteristic Absorptions: The spectrum should exhibit characteristic bands for the
sulfonamide and amine functional groups.[6][7][8]
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Expected Wavenumber

Functional Group Vibration Type
(cm™)
) ) N-H Stretch (asymmetric &
Aromatic Amine (Ar-NHz) ] 3460 - 3340
symmetric)
N-H Bend 1640 - 1630
Sulfonamide (-SO2NH2) N-H Stretch 3350 - 3140
S=0 Asymmetric Stretch 1370 - 1310
S=0 Symmetric Stretch 1170 - 1140
Aromatic Ring (C=C) C=C Stretch 1600 - 1450
Aromatic Ring (C-H) C-H Out-of-plane Bend 900 - 675

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.
Experimental Protocol:
e Sample Preparation:

o Dissolve 5-10 mg of N-(3-aminophenyl)sulfamide in approximately 0.7 mL of a suitable
deuterated solvent (e.g., DMSO-ds).

o Transfer the solution to a standard 5 mm NMR tube.

o Data Acquisition:
o Acquire *H and 3C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
o Use the residual solvent peak as an internal reference.

Expected NMR Signals (in DMSO-ds): Chemical shifts are estimates based on related
sulfonamide structures.[6][9][10]
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1H NMR Expected & (ppm) Multiplicity Assignment
Aromatic Protons 6.5-7.7 Multiplet (m) Ar-H

Amine Protons ~5.9 Singlet (s), broad Ar-NH:z
Sulfamide Protons 8.8-10.2 Singlet (s), broad -SO2NH:2
13C NMR Expected & (ppm) Assignment
Aromatic Carbons 110 - 160 Ar-C

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural
information through fragmentation analysis.

Experimental Protocol (LC-MS):

o Sample Preparation: Prepare the sample as described in the HPLC protocol, typically at a
lower concentration (e.g., 1-10 pug/mL).

e Instrumentation: Use an HPLC system coupled to a mass spectrometer with an electrospray
ionization (ESI) source.

e Analysis:
o Perform analysis in positive ion mode (ESI+).
o Acquire full scan data to identify the protonated molecular ion [M+H]*.
o Perform tandem MS (MS/MS) on the [M+H]™* ion to obtain fragmentation data.

Expected Mass-to-Charge Ratios (m/z):
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lon Formula Expected m/z
[M+H]* (Protonated Molecule) [CeH10N302S]* 188.05
[M-SO2]* [CeHsNs]* 123.08
[CeH7N]* [CeH7N]* 93.06

Note: Fragmentation of sulfonamides can be complex and may involve rearrangements.
Common losses include SOz (64 Da).[11][12][13]

Visualization: Spectroscopic Characterization Workflow
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Caption: General workflow for spectroscopic analysis of N-(3-aminophenyl)sulfamide.
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Application Note 3: Thermal Properties by DSC

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure heat
flow associated with thermal transitions in a material as a function of temperature. It is valuable
for determining melting point, and assessing thermal stability and purity.[14][15]

Experimental Protocol

 Instrumentation: A calibrated Differential Scanning Calorimeter.

e Sample Preparation:
o Accurately weigh 1-3 mg of N-(3-aminophenyl)sulfamide into an aluminum DSC pan.
o Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.

e DSC Parameters:

Parameter Recommended Setting

Heat from 25 °C to 200 °C (or above expected
Temperature Program _ _
melting point)

Heating Rate 3-10 °C/min

Carrier Gas Nitrogen, at a flow rate of 50 mL/min

o Data Analysis:

o Analyze the resulting thermogram to determine the onset temperature and peak maximum
of the melting endotherm.

o The sharpness of the melting peak can provide a qualitative indication of purity.[14]

Expected Thermal Events
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Expected Temperature L
Thermal Event Description
Range (°C)

A sharp endothermic peak

corresponding to the solid-to-
Melting (Tm) ~90-95°C liquid phase transition. The

value is based on the parent

compound, sulfamide.[3]

An exothermic or complex
Decomposition >200 °C endothermic event indicating

thermal degradation.

Visualization: Overall Characterization Strategy
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Caption: Logical workflow for the comprehensive characterization of N-(3-
aminophenyl)sulfamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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